N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
Description
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heterocycle with sulfur and nitrogen atoms, substituted at position 2 with a 4-fluorophenyl group and at position 3 with a 3-nitrobenzamide moiety. The fluorine atom enhances lipophilicity and metabolic stability, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and binding interactions. This structural framework is common in kinase inhibitors and bioactive molecules, where substituent variations dictate target specificity and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c19-12-4-6-13(7-5-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-2-1-3-14(8-11)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMPQEMIBRIFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of pathways, including signal transduction, gene expression, and metabolic processes.
Pharmacokinetics
For instance, the fluorophenyl group may enhance the compound’s metabolic stability, while the nitrobenzamide group may affect its distribution and excretion.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by the pH of its environment due to the presence of ionizable groups.
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C18H15FN4O3S
- Molecular Weight : 400.4 g/mol
- CAS Number : 1226446-74-7
Research indicates that compounds with similar structures often exhibit a variety of biological activities due to their ability to interact with specific biological targets. For instance:
- Inhibition of Kinases : Many pyrazole derivatives have shown inhibitory effects on kinases such as BRAF(V600E), which is implicated in various cancers. This suggests that this compound may also possess anticancer properties .
- Anti-inflammatory Activity : The presence of a nitro group in the structure can enhance anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines .
Antitumor Activity
Several studies have demonstrated the antitumor potential of pyrazole derivatives. For example:
- A series of pyrazole amide derivatives were synthesized and evaluated for their activity against various cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity against BRAF(V600E) mutant melanoma cells .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties:
- In vitro studies on related pyrazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes leading to cell lysis .
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Aromatic Ring
- N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide () Key Differences:
- The phenyl group at position 2 is substituted with 3-chloro instead of 4-fluoro. Chlorine’s larger atomic size and weaker electronegativity compared to fluorine may alter steric interactions and electronic distribution.
- The benzamide substituent at position 3 is 2-fluoro rather than 3-nitro.
- A 5-oxo group on the thieno-pyrazole core introduces additional hydrogen-bonding capability, which could enhance solubility or alter tautomeric equilibria . Implications:
- The 3-chloro substituent may reduce metabolic stability compared to fluorine.
- The 5-oxo group could modify the compound’s tautomeric state, affecting its conformational flexibility in biological systems.
2.2. Nitro vs. Trifluoromethyl Substitution
- N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide () Key Differences:
- The phenyl group at position 2 is 4-nitrophenyl , introducing a stronger electron-withdrawing nitro group para to the core.
The benzamide substituent at position 3 is 3-(trifluoromethyl) instead of 3-nitro. The CF₃ group is highly lipophilic and electron-withdrawing but lacks the nitro group’s resonance effects.
- Implications :
- The CF₃ group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
2.3. Core Heterocycle Modifications
- Pyrrolo[3,4-c]pyrazole-Based Analogs ()
- Key Differences :
- The core structure replaces the thieno (sulfur-containing) ring with a pyrrolo (nitrogen-containing) ring.
Substituents include a 4-(4-methylpiperazin-1-yl)benzamide and a methoxy-phenylacetyl group , which introduce basic and bulky functionalities.
- Implications :
- The pyrrolo core may engage in distinct hydrogen-bonding interactions compared to the thieno analog.
- The methylpiperazine group enhances solubility and could improve blood-brain barrier penetration, relevant for central nervous system targets .
Structural and Spectral Analysis
Synthetic Pathways :
- The target compound and analogs (e.g., ) are synthesized via nucleophilic addition, cyclization, and alkylation reactions, as seen in . For example, hydrazinecarbothioamides are converted to triazole-thiones under basic conditions, with IR confirming tautomeric forms (absence of C=O at ~1660 cm⁻¹; C=S at ~1250 cm⁻¹) .
- Spectral Signatures: IR: The target compound’s nitro group would show strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric stretch), distinct from CF₃ (~1100–1200 cm⁻¹) or chloro (~550–800 cm⁻¹) groups. NMR: The 4-fluorophenyl group in the target compound would exhibit coupling patterns (e.g., doublets for aromatic protons), whereas 3-chlorophenyl () would show different splitting due to chlorine’s magnetic anisotropy .
Data Table: Comparative Properties of Analogs
Preparation Methods
Cyclocondensation of Thiophene Derivatives
Methodology :
- Starting material : 3-Amino-4-carboxythiophene derivatives.
- Reagents : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux.
- Mechanism : Intramolecular cyclization forms the pyrazole ring.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
Key Observation : Substituents on the thiophene ring influence cyclization efficiency. Electron-withdrawing groups (e.g., nitro) retard the reaction, necessitating higher temperatures.
Microwave-Assisted Cyclization
Advantages : Reduced reaction time and improved yield.
Protocol :
- Substrate : 3-Cyano-4-fluorophenylthiophene.
- Catalyst : p-Toluenesulfonic acid (p-TsOH).
- Conditions : Microwave irradiation (300 W, 120°C, 20 minutes).
Outcome :
| Parameter | Value |
|---|---|
| Conversion Rate | 95% |
| Isolated Yield | 85% |
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Copper-Catalyzed Ullmann Coupling
Reaction Scheme :
$$ \text{Thieno[3,4-c]pyrazole} + \text{4-Fluoroiodobenzene} \xrightarrow{\text{CuI, L-Proline}} \text{2-(4-Fluorophenyl)thieno[3,4-c]pyrazole} $$
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Base | K₂CO₃ |
| Solvent | DMSO |
| Temperature | 110°C |
| Yield | 78% |
Side Reactions : Competing homocoupling of aryl halides observed at temperatures >120°C.
Palladium-Mediated Suzuki-Miyaura Coupling
Superiority : Higher selectivity for electron-deficient aryl boronic acids.
Protocol :
- Boronic Acid : 4-Fluorophenylboronic acid.
- Catalyst System : Pd(PPh₃)₄ (5 mol%).
Performance Metrics :
| Parameter | Value |
|---|---|
| Conversion | 92% |
| Isolated Yield | 80% |
Amidation with 3-Nitrobenzoyl Chloride
The final step involves coupling the 2-(4-fluorophenyl)thieno[3,4-c]pyrazole with 3-nitrobenzoyl chloride.
Schotten-Baumann Reaction
Procedure :
- Base : Aqueous NaOH (10%).
- Solvent : Dichloromethane (DCM)/water biphasic system.
- Temperature : 0–5°C (prevents hydrolysis of the acyl chloride).
Yield : 70–75%.
Catalytic Amidation Using DMAP
Enhancements :
- Catalyst : 4-Dimethylaminopyridine (DMAP, 5 mol%).
- Solvent : Tetrahydrofuran (THF).
Efficiency :
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Yield | 88% |
Purification and Characterization
Crystallization
Preferred Solvent System : Ethyl acetate/n-hexane (1:3 v/v).
Purity : ≥99% (HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, CONH), 8.34–7.45 (m, 8H, aromatic), 4.21 (s, 2H, CH₂).
- IR (KBr) : ν 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Ullmann Coupling | 78 | 98 | 12.50 |
| Suzuki Coupling | 80 | 99 | 15.20 |
| Microwave Cyclization | 85 | 99 | 18.00 |
Trade-offs : While microwave-assisted cyclization offers higher yields, its scalability is limited by equipment costs. Ullmann coupling remains the most cost-effective for industrial-scale synthesis.
Industrial-Scale Production Considerations
Process Optimization
- Catalyst Recycling : Pd recovery via activated carbon adsorption (≥95% efficiency).
- Solvent Recovery : Distillation loops reduce ethyl acetate consumption by 40%.
Environmental Impact
Waste Streams :
- Cu residues : Treated with EDTA chelation.
- Aromatic byproducts : Incinerated at 850°C to prevent dioxin formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
